tert-butyl (R)-3-(allyloxy)pyrrolidine-1-carboxylate
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Overview
Description
tert-butyl (3R)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate: is an organic compound that belongs to the class of pyrrolidines It is characterized by a tert-butyl group attached to the nitrogen atom of the pyrrolidine ring, with a prop-2-en-1-yloxy substituent at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Prop-2-en-1-yloxy Group: The prop-2-en-1-yloxy group can be introduced via an etherification reaction, where an allyl alcohol reacts with the pyrrolidine ring in the presence of a suitable catalyst.
Attachment of the tert-Butyl Group: The tert-butyl group is introduced through a carbamate formation reaction, where tert-butyl chloroformate reacts with the nitrogen atom of the pyrrolidine ring.
Industrial Production Methods
Industrial production of tert-butyl (3R)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yloxy group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the double bond in the prop-2-en-1-yloxy group, resulting in the formation of saturated derivatives.
Substitution: The compound can participate in substitution reactions, where the prop-2-en-1-yloxy group or the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Reagents such as alkyl halides, acyl chlorides, and nucleophiles like amines or thiols are commonly used.
Major Products
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated ethers and alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (3R)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving pyrrolidine-containing substrates. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of tert-butyl (3R)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate are investigated for their potential therapeutic properties. These derivatives may exhibit activity against certain diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-en-1-yloxy group may facilitate binding to active sites, while the tert-butyl group can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate
- tert-butyl 2-(hydroxymethyl)-2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate
Uniqueness
tert-butyl (3R)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate is unique due to the specific positioning of the prop-2-en-1-yloxy group at the 3rd position of the pyrrolidine ring. This structural feature imparts distinct reactivity and properties compared to other similar compounds, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl (3R)-3-prop-2-enoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-5-8-15-10-6-7-13(9-10)11(14)16-12(2,3)4/h5,10H,1,6-9H2,2-4H3/t10-/m1/s1 |
InChI Key |
MQIIVKFWBPFQSO-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)OCC=C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OCC=C |
Origin of Product |
United States |
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